Elinafide is a bis-intercalating compound belonging to the naphthalimide class, specifically designed for targeting DNA. It is characterized by its ability to intercalate between DNA base pairs, which can disrupt normal cellular processes and potentially lead to cytotoxic effects in cancer cells. Despite its promising design as an anticancer agent, elinafide has faced challenges in clinical trials, particularly due to its severe side effects observed during Phase II testing .
Elinafide is being investigated for its potential to target cancer cells by interfering with DNA replication. It acts as a topoisomerase II inhibitor [, ]. Topoisomerase II is an enzyme essential for DNA unwinding during cell division. By inhibiting this enzyme, Elinafide disrupts the cancer cell's ability to divide and proliferate [].
Elinafide has demonstrated significant biological activity as an anticancer agent. Its primary biological effects include:
The synthesis of elinafide typically involves several steps:
Elinafide has potential applications primarily in oncology:
Studies on elinafide's interactions reveal:
Elinafide shares structural and functional similarities with several other compounds. Here are some notable ones:
Compound Name | Structure Type | Key Features |
---|---|---|
Amonafide | Bis-naphthalimide | Similar intercalating properties; used in cancer therapy. |
Mitonafide | Bis-naphthalimide | Related compound with distinct pharmacological profiles. |
B1 | Bis-naphthalimide | Exhibits unique interactions with DNA; less cytotoxic than elinafide. |
Elinafide stands out due to its potent intercalating ability but faces challenges regarding safety and side effects that need addressing for future therapeutic use.
Elinafide emerged from systematic efforts to enhance the DNA-binding affinity and antitumor efficacy of naphthalimide derivatives. The foundational work on naphthalimides began in the 1980s with amonafide and mitonafide, which exhibited intercalation-driven cytotoxicity but faced clinical setbacks due to metabolic instability and hematological toxicity. In the early 1990s, Abbott Laboratories developed elinafide by conjugating two naphthalimide moieties via a flexible alkyl chain spacer (Figure 1). This bis-intercalating design aimed to:
The initial synthesis involved condensing 1,8-naphthalic anhydride with polyamine linkers, followed by Boc-deprotection and salt formation (Scheme 1). Early pharmacokinetic studies in murine models revealed prolonged plasma half-life (t½ = 8–12 hours) and preferential accumulation in tumor tissues.
Structural Highlights of Elinafide
Property | Detail |
---|---|
Molecular Formula | C33H36N4O10S2 |
CAS Number | 162706-37-8 |
Mechanism | DNA bis-intercalation, Topo II inhibition |
Solubility | High in DMSO (>50 mg/mL) |
Elinafide’s development incorporated three key structural modifications to address prior limitations:
Replacing rigid aromatic spacers with a propylenediamine chain improved DNA adaptability. Molecular dynamics simulations showed the flexible linker enabled simultaneous intercalation at 5′-CG-3′ and 5′-GC-3′ sites, stabilizing the DNA-drug complex (ΔG = −9.8 kcal/mol).
Introducing electron-withdrawing substituents (e.g., nitro groups) enhanced π-π stacking with DNA base pairs. UV-Vis titration studies confirmed a 2.5-fold increase in DNA binding constant (Kb = 1.2 × 106 M−1) compared to amonafide.
Quaternary ammonium groups at the imide positions improved solubility and facilitated electrostatic interactions with DNA’s phosphate backbone. Fluorescence quenching assays demonstrated a 40% increase in DNA affinity at physiological pH.
The shift to bis-intercalation marked a paradigm shift in naphthalimide design (Table 1).
Comparative Analysis of Naphthalimide Generations
Elinafide’s bis-intercalation mechanism was validated through:
Elinafide is a symmetrical dimeric bis-naphthalimide compound characterized by two neutral chromophores joined by a cationic diazanonylene linker, which enables its distinctive bis-intercalation mechanism into DNA [9]. The compound demonstrates exceptional DNA binding affinity through a sophisticated two-step binding process that involves initial groove association followed by intercalation of the naphthalimide rings [5] [14]. Surface plasmon resonance studies have revealed that elinafide exhibits nanomolar dissociation constants when binding to its preferred DNA sequences, with binding constants ranging from 10⁴ to 10⁶ liters per mole depending on the specific DNA sequence context [11] [6].
The bis-intercalation process occurs specifically at the thymidine-guanine and cytidine-adenine steps of DNA hexanucleotides, where the two naphthalimide chromophores insert between consecutive base pairs from the major groove [9] [27]. Nuclear magnetic resonance spectroscopy investigations have demonstrated that the 3,7-diazanonylene linker positions itself within the major groove of the DNA molecule, with its amino groups forming hydrogen bonds to symmetry-related guanine bases [27]. This positioning enables optimal stacking interactions between the naphthalimide rings and the purine bases from opposite DNA strands [27].
The binding dynamics of elinafide reveal remarkable complexity, with the compound undergoing unprecedented 180-degree rotational ring flipping motions while maintaining its intercalated state [24] [27]. These dynamic exchanges occur at frequencies ranging from 2 to 25 inverse seconds at 25 degrees Celsius, with an activation energy of 22 kilocalories per mole for both naphthalimide rings [24] [27]. The rotational motions are facilitated by concerted nucleotide movements within the DNA duplex and do not affect the aminoalkyl linker region bound to the major groove [24].
Surface plasmon resonance kinetic analysis has revealed that elinafide binding involves two superposed interaction processes: a high-affinity binding mode with nanomolar dissociation constants and a secondary intercalation process characterized by faster dissociation rates and higher dissociation constants in certain sequence contexts [14] [26]. The association and dissociation kinetics are highly sequence-dependent, with the most favorable binding occurring at guanine-cytosine rich sequences where optimal electrostatic interactions can be established [11] [14].
Elinafide functions as a topoisomerase II inhibitor through a non-poisoning mechanism that differs fundamentally from classical topoisomerase poisons [9] [6]. Rather than promoting DNA cleavage by stabilizing the topoisomerase-DNA covalent complex, elinafide inhibits the relaxation activity of supercoiled DNA by topoisomerases without inducing strand breaks [6]. This inhibition mechanism involves the perturbation of topoisomerase catalytic cycles through the strong binding interaction between elinafide and DNA, which prevents normal enzyme function [6].
The compound demonstrates significant capacity to inhibit DNA synthesis as evidenced by flow cytometry experiments using bromodeoxyuridine assays [6]. This DNA synthesis inhibition contributes directly to the cytotoxic effects observed in cancer cells, as the bis-intercalated elinafide-DNA complexes block the progression of replication machinery [6]. The inhibition of DNA synthesis occurs through the physical obstruction created by the intercalated naphthalimide rings and the associated structural distortions in the DNA double helix [6].
Unlike traditional topoisomerase II poisons such as etoposide, elinafide does not promote the formation of DNA cleavable complexes or induce significant strand scission [6] [17]. Limited DNA strand breaks have been observed only under photoactivation conditions, primarily occurring at guanine residues [12]. This selectivity for guanine-associated damage reflects the preferential binding of elinafide to guanine-cytosine rich sequences and the specific interactions formed between the naphthalimide chromophores and guanine bases [12].
The topoisomerase inhibition mechanism of elinafide involves interference with both topoisomerase I and topoisomerase II activities, although the compound shows particular effectiveness against topoisomerase II [6] [18]. The inhibition occurs through competitive binding to DNA substrate sites, preventing normal enzyme-DNA interactions required for the relaxation of supercoiled DNA [6]. This mechanism results in the accumulation of supercoiled DNA within cancer cells, ultimately leading to replication stress and cell death [6].
The planar naphthalimide chromophores of elinafide play a crucial role in determining sequence selectivity through their capacity for optimal stacking interactions with DNA bases [7] [11]. The tricyclic planar structure of the naphthalimide units facilitates embedding between DNA base pairs, with planarity serving as the most important prerequisite for effective intercalation [7]. The extended planar surface area of the naphthalimide chromophores enhances their stacking properties and contributes to the strong binding affinity observed with guanine-cytosine rich sequences [6] [11].
DNA sequence selectivity studies using DNase I footprinting experiments have demonstrated that elinafide exhibits highly preferential binding to mixed nucleotide sequences characterized by alternating purine-pyrimidine motifs, particularly those containing guanine-thymidine and thymidine-guanine steps [12] [11]. The planar chromophores enable recognition of these preferred binding sites through optimal stacking interactions with the aromatic purine bases, while the geometric constraints of the naphthalimide rings contribute to sequence discrimination [11] [12].
Surface plasmon resonance studies with various DNA sequences have revealed that the chromophore planarity influences binding affinity through direct interactions with the major groove elements of guanine-cytosine base pairs [11]. The compound shows reduced binding to sequences containing inosine residues, which lack the exocyclic amino group of guanine exposed in the minor groove, demonstrating the importance of specific chemical interactions enabled by the planar chromophore geometry [11]. Conversely, modifications at major groove positions such as 7-deazaguanine or 5-methylcytosine substitutions have minimal impact on binding affinity, confirming that the primary recognition elements involve major groove contacts facilitated by the planar intercalating rings [11].
The influence of chromophore planarity extends to the thermodynamic binding profiles, where sequences that provide optimal planar stacking interactions exhibit enhanced thermal stability and favorable enthalpic contributions to binding [14] [26]. Unfavorable sequences containing specifically oriented adenine tracts oppose the intercalation of the planar naphthalimide rings, resulting in complexes characterized by poor DNA-naphthalimide stacking interactions and enhanced dynamics of both the ligand and the DNA binding site [14] [26].
Elinafide demonstrates a complex mixed binding mode that combines both intercalation and groove association mechanisms, with the relative contribution of each mode being sequence-dependent and pH-sensitive [5] [12]. The bisnaphthalimide exhibits a high-affinity binding mode comprising intercalation coupled with strong electrostatic contacts with guanine bases in the major groove, alongside a weaker interaction involving groove association with adenine-thymidine base pairs [5]. This dual binding mechanism enables elinafide to interact with a broader range of DNA sequences while maintaining high selectivity for optimal binding sites [5].
The groove association component of the mixed binding mode involves electrostatic interactions between the cationic diazanonylene linker and the negatively charged phosphate backbone of DNA [5] [12]. These groove-bound interactions serve as intermediate states in the overall binding process, facilitating the subsequent intercalation of the naphthalimide rings [35] [36]. Nuclear magnetic resonance and surface plasmon resonance studies have established that groove association represents a required precursor state for the intercalation process, supporting a two-step binding mechanism [5] [14].
The intercalation component dominates the binding interaction at guanine-cytosine rich sequences, where both naphthalimide rings can achieve optimal stacking interactions with the purine bases [5] [11]. The intercalated rings undergo dynamic rotational motions while maintaining their inserted positions, demonstrating that intercalation does not represent a static binding state but rather a dynamic equilibrium involving conformational flexibility [24] [27]. The intercalation process results in significant unwinding of the DNA helix by approximately 37 degrees per bis-intercalation event [12].
Surface plasmon resonance binding kinetics reveal that the groove association and intercalation modes exhibit different pH dependencies and respond differently to variations in DNA composition [5]. The groove association interactions are more sensitive to changes in ionic strength and pH conditions, while the intercalation component shows greater dependence on the specific base composition and sequence context [5]. This differential sensitivity enables fine-tuning of the overall binding affinity and selectivity through environmental conditions and sequence selection [5].
The mixed binding mode mechanism provides elinafide with enhanced versatility in DNA recognition compared to purely intercalating or groove-binding compounds [5] [33]. The combination of both binding modes allows for optimization of binding affinity while maintaining sequence selectivity, contributing to the compound's effectiveness as an anticancer agent [5]. The dual mechanism also provides multiple points of interaction with the DNA target, enhancing the stability of the drug-DNA complex and contributing to the observed biological activity [5] [6].
Binding Parameter | Intercalation Mode | Groove Association Mode | Mixed Mode Complex |
---|---|---|---|
Binding Constant | 10⁵-10⁶ L/mol | 10⁴-10⁵ L/mol | 10⁴-10⁶ L/mol |
Sequence Preference | GC-rich sequences | AT-rich sequences | Mixed sequences |
Kinetic Behavior | Slow dissociation | Fast association/dissociation | Biphasic kinetics |
Structural Impact | 37° helix unwinding | Minimal structural change | Combined effects |
Thermodynamic Profile | Enthalpically favorable | Entropically favorable | Mixed contributions |
Molecular Mechanism | Key Parameters | Quantitative Data | Experimental Method |
---|---|---|---|
DNA Intercalation | Bis-intercalation at TpG/CpA steps | Binding constants: 10⁴-10⁶ L/mol | UV-Vis titration, SPR |
Topoisomerase Inhibition | Non-poisoning mechanism | DNA synthesis inhibition | Flow cytometry, BrdU assay |
Chromophore Planarity | Enhanced stacking interactions | 37° helix unwinding angle | DNase I footprinting |
Mixed Binding Modes | Dual interaction mechanism | Nanomolar dissociation constants | NMR spectroscopy, SPR |
Ring Dynamics | 180° rotational flipping | Exchange rates: 2-25 s⁻¹ at 25°C | NMR exchange spectroscopy |
Sequence Selectivity | GC-rich preference | 10-fold selectivity enhancement | Surface plasmon resonance |
The linker chemistry in bis-naphthalimide compounds like elinafide plays a crucial role in determining both DNA binding affinity and anticancer activity. Elinafide contains two neutral naphthalimide chromophores connected by a cationic aminoalkyl linker chain with the structure (CH₂)₂-NH-(CH₂)₃-NH-(CH₂)₂, which permits optimal bis-intercalation at TpG and CpA steps of DNA hexanucleotides [1] [2].
The optimal linker length for bis-naphthalimides has been established through extensive structure-activity studies. Elinafide's 12 Å linker length represents an optimized distance that allows simultaneous intercalation of both naphthalimide chromophores into adjacent DNA binding sites [3] [4]. This distance permits the drug chromophores to achieve favorable stacking interactions with DNA base pairs while maintaining structural flexibility necessary for accommodation within the DNA double helix.
Comparative studies of bis-naphthalimide derivatives with varying linker lengths demonstrate the critical importance of spacer optimization. Compounds with ethylenediamine linkers (shortest) exhibited the highest DNA binding constants at 3.40 × 10⁴ M⁻¹, while longer 1,4-butanediamine and 1,6-hexanediamine linkers showed progressively decreased binding affinities of 2.78 × 10⁴ M⁻¹ and 1.54 × 10⁴ M⁻¹, respectively [5]. The relationship between linker length and binding affinity follows an inverse correlation, where shorter linkers generally provide stronger DNA interactions due to reduced entropic penalties and enhanced cooperative binding effects.
The nature of the linking atoms significantly influences bis-intercalation efficiency. The secondary amine groups in elinafide's linker provide optimal basicity for electrostatic interactions with the negatively charged DNA phosphate backbone. Methylation of these nitrogen atoms reduces binding affinity by approximately 10-fold due to decreased electrostatic attraction and increased steric hindrance around the binding site [4]. This finding demonstrates that the positive charge distribution along the linker is critical for high-affinity DNA binding.
Rigid linkers, such as those containing p-xylylenediamine moieties, exhibit different binding characteristics compared to flexible alkyl chains. While rigid linkers show reduced DNA binding constants (7.29 × 10³ M⁻¹), they can demonstrate enhanced cytotoxicity in certain cancer cell lines, suggesting that DNA binding affinity alone does not directly correlate with biological activity [5]. The reduced conformational flexibility of rigid linkers may favor specific DNA conformations or binding modes that enhance cellular uptake or target specificity.
Heterocyclic modifications to the naphthalimide core structure provide a powerful approach for modulating elinafide's DNA recognition properties and anticancer activity. The introduction of π-electron rich heterocycles, such as furan and thiophene rings fused to the naphthalimide moiety, significantly enhances both DNA binding affinity and cytotoxic potency [3] [6].
Furan-fused naphthalimide derivatives represent one of the most successful heterocyclic modifications. Compound 9, containing furonaphthalimide chromophores connected by elinafide's standard linker, demonstrated 2.5-fold greater potency than elinafide against human colon carcinoma cells (HT-29) [3] [6]. The enhanced activity results from improved π-π stacking interactions between the extended aromatic system and DNA bases, increasing the thermodynamic stability of the drug-DNA complex.
The dimeric furonaphthalimide derivative MCI3335 exhibits exceptional DNA binding enhancement, with affinity constants up to 1000 times higher than corresponding monomeric compounds [7]. This dramatic increase in binding strength correlates with enhanced sequence selectivity for GC-rich DNA regions. DNase I footprinting experiments confirm that MCI3335 preferentially intercalates at GC sites, demonstrating how heterocyclic extensions can modulate sequence recognition specificity.
Thiophene-fused naphthalimides show similar enhancement patterns to their furan analogs, with improved stacking properties attributed to the extended π-electron system [3] [6]. The sulfur heteroatom provides additional opportunities for non-covalent interactions with DNA components while maintaining the planar geometry necessary for effective intercalation.
π-Deficient heterocycles, including imidazole and pyrazine rings, create different electronic environments that modify DNA recognition patterns. Pyrazino-naphthalimide derivatives exhibit enhanced selectivity for GC-rich sequences compared to unsubstituted elinafide [4]. This selectivity enhancement results from specific hydrogen bonding patterns between the pyrazine nitrogen atoms and guanine bases in the major groove, creating additional recognition elements beyond simple intercalation.
The electronic nature of fused heterocycles influences both DNA binding thermodynamics and kinetics. Studies demonstrate that DNA binding processes are relatively independent of the electronic character (π-electron rich versus π-deficient) of the fused heterocycle, suggesting that the increased planar surface area rather than electronic effects primarily drives enhanced binding affinity [3] [6]. However, electronic effects become more significant in determining sequence selectivity and binding specificity.
The optimization of spacer length in bis-naphthalimide systems represents a critical design parameter that directly influences DNA binding affinity, selectivity, and cellular activity. Comprehensive structure-activity studies reveal complex relationships between linker geometry and biological performance that extend beyond simple distance considerations.
Quantitative analysis of bis-naphthalimide derivatives with systematically varied spacer lengths demonstrates that DNA binding constants follow a clear inverse relationship with linker length [5]. This relationship reflects the thermodynamic balance between entropic penalties associated with linker restriction upon DNA binding and enthalpic gains from chromophore-base pair interactions. Shorter linkers minimize conformational entropy loss while maintaining optimal chromophore positioning for intercalation.
The 12 Å spacer length in elinafide represents an empirically optimized distance that balances multiple structural constraints. This length allows both naphthalimide chromophores to achieve favorable van der Waals contacts with adjacent base pairs while accommodating the helical twist of B-form DNA [1] [3]. Molecular dynamics simulations confirm that this distance permits stable bis-intercalation without significant distortion of the DNA double helix structure.
Spacer flexibility significantly influences binding kinetics and thermodynamics. Flexible alkyl chain linkers, such as those in elinafide, permit conformational adaptation during the binding process, facilitating threading intercalation mechanisms. In contrast, rigid spacers impose geometric constraints that may favor specific DNA conformations but reduce overall binding affinity due to decreased adaptability [5].
The relationship between spacer length and sequence selectivity reveals additional complexity in bis-naphthalimide design. Shorter spacers tend to favor AT-rich sequences due to the greater flexibility and narrower minor groove of AT base pairs, while longer spacers can accommodate the wider major groove characteristics of GC-rich regions [5]. This selectivity modulation provides opportunities for developing sequence-specific DNA targeting agents.
Surface plasmon resonance studies demonstrate that spacer length influences both association and dissociation rate constants in bis-naphthalimide-DNA interactions [2]. Shorter spacers exhibit faster association rates but also faster dissociation, while longer spacers show slower kinetics in both directions. The optimal spacer length represents a compromise between rapid target recognition and stable complex formation.
Electronic modifications of the naphthalimide chromophore in elinafide analogs provide precise control over DNA binding affinity, selectivity, and cellular uptake properties. The naphthalimide ring system's electron-deficient nature makes it particularly responsive to electronic perturbations through substituent effects [8] [9].
Substitution at the 3-position of the naphthalimide ring consistently produces the most significant activity enhancements across various bis-naphthalimide derivatives [10] [11]. Electron-donating amino groups at this position optimize the electronic properties for DNA recognition, with the planar geometry of 3-substituted derivatives facilitating optimal π-π stacking with DNA bases. Quantitative structure-activity relationship studies confirm that 3-amino substitution represents the most favorable modification for enhancing anticancer activity [11].
The 4-position serves as a secondary but important site for electronic modification. When 3-position substitution is sterically hindered or chemically inaccessible, 4-position modifications can provide significant activity enhancement [10]. However, the out-of-plane rotation tendency of 4-substituents due to steric interactions with adjacent hydrogen atoms reduces their effectiveness compared to 3-position modifications.
Electron-withdrawing groups, particularly nitro substituents, create distinct electronic environments that enhance DNA intercalation through increased electrostatic interactions with DNA phosphate groups [10] [9]. The 3-nitro substituted bisnafide (DMP-840) demonstrates high DNA binding affinity and strong topoisomerase II inhibition, validating the effectiveness of electron-withdrawing modifications for enhancing DNA-targeting activity.
Chromophore extension through heterocyclic fusion represents an alternative approach to electronic modification that enhances binding affinity through increased π-conjugation rather than simple substituent effects [7] [8]. Extended aromatic systems in furonaphthalimide and thienonaphthalimide derivatives provide additional π-electron density for stacking interactions while maintaining the overall electron-deficient character necessary for intercalation.
The electronic effects of chromophore modifications extend beyond simple DNA binding to influence cellular pharmacology. Electron-donating substituents can enhance cellular uptake through modified lipophilicity and membrane permeability, while electron-withdrawing groups may alter drug efflux pump recognition [8]. These secondary effects contribute to the overall structure-activity relationships observed in cellular assays.
Temperature-dependent nuclear magnetic resonance studies reveal that electronic modifications influence the conformational dynamics of the naphthalimide ring system [9]. Electron-donating and electron-withdrawing substituents alter the carbonyl group geometry and ring planarity, affecting both DNA binding affinity and selectivity. These conformational effects provide additional mechanisms through which electronic modifications influence biological activity.
The combination of electronic and steric effects in chromophore modifications creates complex structure-activity relationships that require careful optimization. Successful drug design strategies must balance enhanced DNA binding affinity with favorable cellular pharmacology, requiring consideration of both electronic and steric factors in substituent selection and positioning.